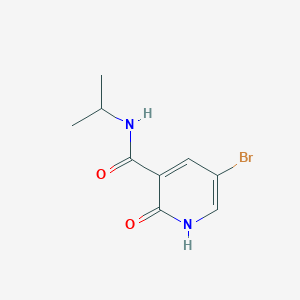
5-bromo-2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, an oxo group at the 2nd position, and a carboxamide group at the 3rd position of the pyridine ring The propan-2-yl group is attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of 2-oxo-1H-pyridine-3-carboxamide followed by the introduction of the propan-2-yl group. The bromination reaction typically requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The introduction of the propan-2-yl group can be achieved through an alkylation reaction using an appropriate alkylating agent such as isopropyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-bromo-2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1H-pyridine-3-carboxamide: Lacks the bromine and propan-2-yl groups, making it less versatile in certain chemical reactions.
5-bromo-2-oxo-1H-pyridine-3-carboxamide: Similar structure but lacks the propan-2-yl group, which may affect its reactivity and biological activity.
2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide:
Uniqueness
5-bromo-2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the propan-2-yl group. These functional groups enhance its reactivity and provide opportunities for further chemical modifications. Additionally, the compound’s potential biological activities and applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
5-bromo-2-oxo-N-propan-2-yl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)12-9(14)7-3-6(10)4-11-8(7)13/h3-5H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
ZQGYWOWXQZRSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CNC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















